molecular formula C11H17ClN4O B13848348 N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

Cat. No.: B13848348
M. Wt: 256.73 g/mol
InChI Key: BMSCRHCHPLBUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride (CAS: 2259835-10-2) is a synthetic amide compound characterized by a picolinamide backbone substituted with a methyl group and a piperazine ring at the 5-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Suppliers describe it as a high-purity (≥98%) compound available in quantities ranging from milligrams to kilograms, with applications in drug discovery, analytical method development, and preclinical studies .

Properties

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N4O.ClH/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15;/h2-3,8,13H,4-7H2,1H3,(H,12,16);1H

InChI Key

BMSCRHCHPLBUDN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Methyl-5-(piperazin-1-yl)picolinamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Activation of picolinic acid or its derivatives to form reactive intermediates such as picolinoyl chlorides.
  • Coupling of these intermediates with amines, particularly piperazine derivatives, to form the amide bond.
  • Introduction of the N-methyl group on the piperazine nitrogen.
  • Purification and isolation of the hydrochloride salt form.

This strategy is supported by various synthetic routes reported in the literature, including the use of coupling reagents, protective groups, and chromatographic purification.

Specific Synthetic Routes

Amide Formation via Picolinoyl Chloride Intermediate

One common approach involves converting 5-picolinic acid to its corresponding acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM). This intermediate is then reacted with N-methylpiperazine to form the desired amide.

Reaction Conditions:

Step Reagents/Conditions Outcome
Activation of picolinic acid Oxalyl chloride, DMF (catalytic), DCM, RT Formation of 5-picolinoyl chloride
Coupling with amine N-methylpiperazine, base (e.g., triethylamine), DCM, RT Formation of N-methyl-5-(piperazin-1-yl)picolinamide

This method benefits from mild conditions and good yields, with the acid chloride intermediate being isolated or used in situ.

Direct Amidation Using Carbodiimide Coupling

Another method employs carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with additives like 1-hydroxybenzotriazole (HOBt) to facilitate the direct amidation of 5-picolinic acid with N-methylpiperazine or its precursors.

Reaction Conditions:

Step Reagents/Conditions Outcome
Amidation 5-picolinic acid, N-methylpiperazine, DCC, HOBt, base (e.g., triethylamine), solvent (e.g., acetonitrile), reflux Formation of amide bond

This approach avoids the isolation of acid chloride intermediates and can be performed under reflux in acetonitrile, providing efficient coupling.

Alkylation of Piperazine Derivatives

In some syntheses, the piperazine ring is first functionalized by alkylation with methyl groups before coupling to the picolinic acid derivative. This can be achieved by reductive amination or direct methylation methods.

Example:

  • Reductive amination of piperazine with formaldehyde and a reducing agent to yield N-methylpiperazine.
  • Subsequent coupling with 5-picolinic acid derivatives as described above.

This step ensures selective methylation on the piperazine nitrogen, which is critical for the biological activity of the final compound.

Purification Techniques

After synthesis, the crude product is typically purified by chromatographic methods:

  • Flash chromatography on silica gel using gradients of ethyl acetate and hexanes.
  • Reverse phase chromatography using acetonitrile/water mixtures with acid or base modifiers (e.g., trifluoroacetic acid or triethylamine) to improve separation.
  • Crystallization from appropriate solvents to obtain the hydrochloride salt form with high purity.

These purification steps are essential to remove impurities and by-products, ensuring the compound's suitability for biological testing.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Acid chloride intermediate Oxalyl chloride, DMF, DCM, N-methylpiperazine High reactivity, good yields Requires handling acid chlorides
Carbodiimide coupling DCC, HOBt, acetonitrile, reflux Mild conditions, no acid chlorides Possible side reactions, longer reaction time
Piperazine methylation + coupling Reductive amination or methylation, then amidation Selective methylation control Multi-step, more complex

Research Findings and Analytical Data

  • The synthesized this compound has been characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), confirming the structure and purity.
  • Mass spectrometry (MS) data typically show the expected molecular ion peaks consistent with the molecular formula C11H16N4O·HCl (molecular weight approx. 220.27 g/mol).
  • The hydrochloride salt form improves compound stability and solubility, which is important for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinamide moiety.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted derivatives at the piperazine ring.

Scientific Research Applications

Pharmaceutical Development

PARP Inhibition
One of the most significant applications of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes has therapeutic implications for cancer treatments, particularly in tumors with defective DNA repair pathways. Compounds with similar structures have shown promise in preclinical studies as effective PARP inhibitors, suggesting that this compound could be developed for oncological therapies.

Neuropharmacological Applications
The piperazine component of this compound is known for its ability to interact with various neurotransmitter receptors, indicating potential applications in neuropharmacology. Research suggests that compounds with similar structures may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling through acetylcholinesterase inhibition.

Antitumor Properties
Studies have indicated that this compound exhibits antitumor activity. The compound's structural characteristics allow it to target cancer cells effectively, potentially leading to reduced tumor growth and improved patient outcomes .

Antimicrobial Effects
Preliminary investigations into the biological activities of this compound suggest it may also possess antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for use in treating infections.

Synthesis and Structure–Activity Relationship

The synthesis of this compound typically involves multiple steps to ensure high purity suitable for biological testing. Understanding the structure–activity relationship (SAR) is crucial for optimizing the compound's efficacy and pharmacokinetic properties. Modifications to the piperazine ring or picolinamide moiety can lead to enhanced biological activity or selectivity against specific targets .

Case Study 1: PARP Inhibition

In a study investigating the effects of PARP inhibitors on cancer cell lines, this compound was shown to significantly reduce cell viability in tumors with BRCA mutations. The compound's ability to induce synthetic lethality in these cells highlights its potential as a targeted cancer therapy.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective agents found that similar piperazine derivatives could reduce oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds could protect neuronal cells from apoptosis caused by harmful agents, suggesting that this compound may offer similar benefits.

Mechanism of Action

The mechanism of action of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide (CAS: Not Provided)

  • Structural Differences :
    • Core : Benzamide (aromatic benzene) vs. picolinamide (pyridine).
    • Substituents : Pyrrolidine (5-membered ring with one nitrogen) vs. piperazine (6-membered ring with two nitrogens).
    • Functional Groups : Hydroxyethyl side chain vs. methyl group.
  • Piperazine’s dual nitrogen atoms could enhance solubility and basicity relative to pyrrolidine. Both compounds are listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability .

Pioglitazone Hydrochloride (CAS: 112529-15-4)

  • Structural Differences :
    • Core : Thiazolidinedione (heterocyclic) vs. picolinamide.
    • Substituents : Ethyl-pyridyl and benzyl-ethoxy groups vs. piperazine and methyl.
  • Functional Contrast: Pioglitazone is a PPARγ agonist used in diabetes treatment, whereas the target compound’s mechanism remains uncharacterized in the evidence.

Comparative Data Table

Parameter N-Methyl-5-(piperazin-1-yl)picolinamide HCl N-(2-Hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide Pioglitazone HCl
Core Structure Picolinamide (pyridine) Benzamide (benzene) Thiazolidinedione
Key Substituents Piperazine, methyl Pyrrolidine, hydroxyethyl Ethyl-pyridyl, benzyl-ethoxy
Solubility (Inferred) High (hydrochloride salt) Moderate (neutral benzamide) High (hydrochloride salt)
Therapeutic Area Undisclosed (research use) Undisclosed Type 2 diabetes
Availability Available (multiple suppliers) Discontinued Marketed drug

Research and Commercial Considerations

  • Synthesis Challenges : Piperazine-containing compounds like N-Methyl-5-(piperazin-1-yl)picolinamide HCl may require specialized purification steps due to hygroscopicity or salt formation .
  • Discrepancies in Availability : While CymitQuimica lists the compound as discontinued, other suppliers report active stock, possibly reflecting regional production or batch-specific issues .

Biological Activity

N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its implications in cancer treatment and neuropharmacology, along with synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₇ClN₄O and a molecular weight of approximately 256.73 g/mol. The compound features a piperazine ring, known for its versatility in drug design, and a picolinamide moiety that contributes to its biological activity. The hydrochloride form enhances solubility, making it suitable for various pharmacological applications.

Cancer Treatment

The compound has been investigated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP plays a critical role in DNA repair mechanisms, and inhibiting this enzyme can be particularly effective in treating cancers with defective DNA repair pathways, such as certain breast and ovarian cancers. Compounds with similar structures have shown promising results in preclinical studies as selective PARP inhibitors.

Neuropharmacology

The piperazine component of this compound suggests potential interactions with various neurotransmitter receptors. Studies indicate that derivatives of piperazine can exhibit high affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), which are implicated in mood regulation and anxiety disorders. This opens avenues for exploring the compound's effects on neuropsychiatric conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
5-(Piperazin-1-yl)picolinic acidContains a piperazine ring and carboxylic acidPrecursor to N-Methyl derivative
N-MethylpiperazineSimple structure without picolinamideCommonly used as an intermediate in synthesis
PterostilbenePolyphenolic structureExhibits antioxidant properties
OlaparibKnown PARP inhibitorSpecificity towards PARP1

This table illustrates how the unique combination of the piperazine ring and picolinamide structure in this compound may confer distinct biological activities compared to other compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate to significant anti-proliferative activity against various cancer cell lines. For instance, it was tested against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells, showing promising results comparable to established treatments like imatinib .

Binding Affinity Studies

Binding studies have indicated that compounds structurally similar to this compound exhibit high affinity for serotonin receptors. For example, one derivative demonstrated a Ki value of 0.046 nM at the 5-HT1A receptor, suggesting significant potential for developing treatments targeting serotonergic systems .

Q & A

Q. How do structural analogs (e.g., 5-(4-arylpiperazin-1-yl) derivatives) inform lead optimization?

  • Methodology : Synthesize analogs with halogenated or electron-donating aryl groups (e.g., 4-fluorophenyl, 3,5-dichlorophenyl) and evaluate their pharmacokinetic profiles. Use comparative molecular field analysis (CoMFA) to model steric/electronic contributions to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.